molecular formula C11H12N2O2 B13508778 Methyl 2-amino-3-(4-cyanophenyl)propanoate

Methyl 2-amino-3-(4-cyanophenyl)propanoate

Cat. No.: B13508778
M. Wt: 204.22 g/mol
InChI Key: YQFIQNIOQYPOTP-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(4-cyanophenyl)propanoate is an organic compound with the molecular formula C11H12N2O2 It is a derivative of phenylalanine, where the phenyl group is substituted with a cyano group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-amino-3-(4-cyanophenyl)propanoate can be synthesized through several methods. One common approach involves the esterification of 2-amino-3-(4-cyanophenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(4-cyanophenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed

    Oxidation: Formation of methyl 2-nitro-3-(4-cyanophenyl)propanoate.

    Reduction: Formation of methyl 2-amino-3-(4-aminophenyl)propanoate.

    Substitution: Formation of 2-amino-3-(4-cyanophenyl)propanoic acid.

Scientific Research Applications

Methyl 2-amino-3-(4-cyanophenyl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-amino-3-(4-cyanophenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the amino group can form covalent bonds with nucleophilic sites on proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-3-(4-nitrophenyl)propanoate
  • Methyl 2-amino-3-(4-aminophenyl)propanoate
  • Methyl 2-amino-3-(4-methoxyphenyl)propanoate

Uniqueness

Methyl 2-amino-3-(4-cyanophenyl)propanoate is unique due to the presence of the cyano group, which imparts distinct chemical properties such as increased polarity and the ability to participate in specific interactions. This makes it a valuable compound for various applications, particularly in the development of pharmaceuticals and advanced materials.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

methyl 2-amino-3-(4-cyanophenyl)propanoate

InChI

InChI=1S/C11H12N2O2/c1-15-11(14)10(13)6-8-2-4-9(7-12)5-3-8/h2-5,10H,6,13H2,1H3

InChI Key

YQFIQNIOQYPOTP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)C#N)N

Origin of Product

United States

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